2-Bromo-5-nitropyridin-4-amine
CAS No.: 84487-15-0
Cat. No.: VC2363526
Molecular Formula: C5H4BrN3O2
Molecular Weight: 218.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84487-15-0 |
|---|---|
| Molecular Formula | C5H4BrN3O2 |
| Molecular Weight | 218.01 g/mol |
| IUPAC Name | 2-bromo-5-nitropyridin-4-amine |
| Standard InChI | InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) |
| Standard InChI Key | KBAXIFACFUIWMK-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Br)[N+](=O)[O-])N |
| Canonical SMILES | C1=C(C(=CN=C1Br)[N+](=O)[O-])N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Bromo-5-nitropyridin-4-amine is an organic compound with the chemical formula C5H4BrN3O2. The structure features a pyridine ring with specific substituents at defined positions: a bromine atom at position 2, a nitro group at position 5, and an amino group at position 4. This arrangement of functional groups creates a molecule with unique electronic properties and reactivity patterns.
The presence of both electron-withdrawing groups (bromine and nitro) and an electron-donating group (amine) on the pyridine scaffold creates an interesting electronic distribution that influences its chemical behavior significantly. The nitro group, being strongly electron-withdrawing, activates the ring toward nucleophilic substitution reactions, particularly at positions ortho and para to it.
Physical Properties
The physical properties of 2-Bromo-5-nitropyridin-4-amine include its appearance as a crystalline solid, typically with a light yellow to light brown coloration. Based on structural analogs, the compound likely has limited water solubility but is soluble in organic solvents such as chloroform and methanol, particularly when heated.
| Property | Description |
|---|---|
| Molecular Formula | C5H4BrN3O2 |
| Molecular Weight | Approximately 230 g/mol |
| Physical State | Crystalline solid |
| Color | Typically light yellow to light brown |
| Solubility | Limited water solubility; soluble in organic solvents |
| Storage | Recommended under inert atmosphere at 2-8°C |
Synthesis Methods
Conventional Synthetic Routes
Several synthetic pathways can be employed to prepare 2-Bromo-5-nitropyridin-4-amine. One common approach involves the nitration of 2-bromo-4-aminopyridine using fuming nitric acid, which introduces the nitro group at the 5-position. Another method involves the bromination of 4-amino-5-nitropyridine, where the bromine is selectively introduced at the 2-position.
The choice of synthetic route often depends on the availability of starting materials and the desired scale of production. Each method presents its own advantages and challenges in terms of yield, selectivity, and handling of reagents.
Modern Synthetic Approaches
Contemporary synthesis techniques for preparing 2-Bromo-5-nitropyridin-4-amine may involve more controlled reaction conditions and environmentally friendly methodologies. These might include microwave-assisted synthesis, flow chemistry approaches, or catalytic methods that improve efficiency and reduce waste generation.
The optimization of reaction conditions is crucial for achieving high yields and purity, which are essential for research applications where compound quality significantly impacts experimental outcomes.
Chemical Reactivity
Nucleophilic Substitution Reactions
The reactivity profile of 2-Bromo-5-nitropyridin-4-amine is largely dominated by nucleophilic substitution reactions, particularly at the position bearing the bromine atom. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, especially at positions ortho and para to it, facilitating nucleophilic attack.
Applications in Research
Pharmaceutical Development
2-Bromo-5-nitropyridin-4-amine serves as an important building block in pharmaceutical research, particularly in the development of compounds with potential therapeutic applications. Its reactive sites allow for structural modifications that can tune the pharmacological properties of the resulting molecules.
The compound's structure makes it particularly valuable in developing:
| Research Area | Potential Applications |
|---|---|
| Antibacterial Agents | Development of compounds targeting resistant bacterial strains |
| Antiviral Therapeutics | Building blocks for antiviral drug candidates |
| Anti-cancer Compounds | Precursors to compounds that may inhibit specific cancer pathways |
| CNS-active Agents | Intermediates for compounds that interact with neurological targets |
Organic Synthesis Applications
In the field of organic synthesis, 2-Bromo-5-nitropyridin-4-amine functions as a versatile intermediate for accessing diverse heterocyclic systems. The selective reactivity at different positions of the molecule allows for controlled sequential modifications, enabling the construction of complex molecular architectures.
Synthetic chemists utilize this compound to:
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Develop new synthetic methodologies
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Create compound libraries for structure-activity relationship studies
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Access complex heterocyclic scaffolds that would otherwise require multi-step synthesis
Biological Activity
Antimicrobial Properties
The biological activity profile of 2-Bromo-5-nitropyridin-4-amine and its derivatives suggests potential antimicrobial properties. The presence of the nitro group, which is found in several classes of antibacterial compounds, contributes to this activity through mechanisms that may involve redox cycling or interaction with specific biological targets.
Research indicates that compounds containing the pyridine scaffold with nitro substituents often exhibit activity against various bacterial strains, including resistant ones. This makes 2-Bromo-5-nitropyridin-4-amine a compound of interest for developing new antimicrobial agents to address the growing problem of antibiotic resistance.
Other Biological Activities
Beyond antimicrobial applications, 2-Bromo-5-nitropyridin-4-amine derivatives have been explored for various biological activities. The compound's structure allows for interactions with different biological macromolecules, potentially affecting various physiological processes.
| Biological Activity | Potential Mechanisms |
|---|---|
| Enzyme Inhibition | Interaction with active sites of specific enzymes |
| Receptor Modulation | Binding to receptor proteins affecting signal transduction |
| DNA Interaction | Potential intercalation or groove binding properties |
Analytical Characterization
Spectroscopic Methods
The characterization of 2-Bromo-5-nitropyridin-4-amine typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structure, with characteristic chemical shifts for protons in the pyridine ring and the amino group.
Infrared (IR) spectroscopy reveals distinctive absorption bands for functional groups present in the molecule, such as:
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N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)
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C=N stretching vibrations of the pyridine ring (1600-1650 cm⁻¹)
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NO₂ symmetric and asymmetric stretching (1300-1350 cm⁻¹ and 1500-1550 cm⁻¹)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for assessing the purity and identity of 2-Bromo-5-nitropyridin-4-amine. These methods provide information about the compound's retention time, which can be compared with standards, and its molecular weight through mass spectral analysis.
The development of specific chromatographic methods for this compound is essential for quality control in research applications, ensuring that experimental results are reliable and reproducible.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-Bromo-5-nitropyridin-4-amine, each with distinct properties and applications. Comparing these analogs provides valuable insights into structure-activity relationships and helps in understanding how specific structural modifications influence chemical and biological behavior.
| Compound | Structural Differences | Distinctive Properties |
|---|---|---|
| 2-Bromo-5-nitropyridine | Lacks amino group at position 4 | Different reactivity pattern, less susceptible to oxidation |
| 2-Bromo-N-methyl-5-nitropyridin-4-amine | Additional methyl group on amino nitrogen | Altered solubility and potential biological interactions |
| 4-Bromo-5-nitropyridin-2-amine | Different arrangement of substituents | Varied electronic distribution affecting reactivity |
| 3-Bromo-4-nitropyridine | Different positions of bromine and nitro groups | Distinct reactivity profile |
Functional Significance of Structural Variations
The positional arrangement of functional groups on the pyridine ring significantly influences both chemical behavior and biological activity. For instance, the presence of an amino group at position 4 in 2-Bromo-5-nitropyridin-4-amine alters its electronic properties compared to 2-Bromo-5-nitropyridine, affecting its reactivity in nucleophilic substitution reactions and its interactions with biological targets.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigeration) |
| Atmosphere | Inert (argon or nitrogen) |
| Container | Tightly sealed to prevent moisture exposure |
| Light Exposure | Protected from direct light |
| Incompatible Materials | Strong oxidizers, strong acids, strong bases |
Researchers working with this compound should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and well-ventilated workspaces.
Future Research Directions
Expanding Synthetic Applications
The future research landscape for 2-Bromo-5-nitropyridin-4-amine includes exploring its potential in diverse synthetic applications. Developing new methodologies for selective functionalization at different positions of the molecule could expand its utility as a building block in complex synthesis projects.
Investigating transition metal-catalyzed cross-coupling reactions involving this compound could open new avenues for carbon-carbon and carbon-heteroatom bond formation, leading to novel heterocyclic structures with potential applications in materials science and medicinal chemistry.
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